molecular formula C22H29NO6 B11205331 Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205331
M. Wt: 403.5 g/mol
InChI Key: KJSBFSSNVKNQBL-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes, ketones, and amines under controlled conditions.

    Cyclization: Formation of the dihydropyridine ring through cyclization reactions.

    Functional Group Modifications: Introducing ethoxy and hydroxy groups through selective reactions.

Industrial Production Methods

Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: Various substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Studied for their catalytic properties in various organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for their binding affinity to various biological receptors.

Medicine

    Therapeutic Agents: Potential use as therapeutic agents for treating various diseases.

    Drug Development: Used as lead compounds in drug discovery and development.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to and modulating the activity of biological receptors.

    Signal Transduction Pathways: Affecting various signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar therapeutic applications.

Uniqueness

3,5-DIETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique structural features that confer specific biological activities, making it distinct from other dihydropyridines.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H29NO6/c1-6-27-19-11-15(9-10-18(19)24)20-16(21(25)28-7-2)12-23(14(4)5)13-17(20)22(26)29-8-3/h9-14,20,24H,6-8H2,1-5H3

InChI Key

KJSBFSSNVKNQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C(C)C)C(=O)OCC)O

Origin of Product

United States

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